

synthesis and characterization of trimethyloxonium tetrafluoroborate

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Compound of Interest

Compound Name: Trimethyloxonium tetrafluoroborate

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An In-depth Technical Guide to the Synthesis and Characterization of **Trimethyloxonium Tetrafluoroborate**

For Researchers, Scientists, and Drug Development Professionals

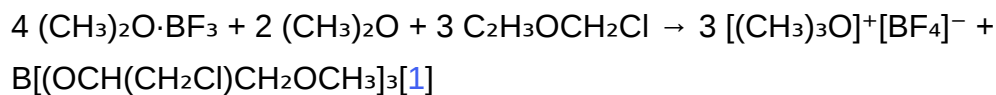
Introduction

Trimethyloxonium tetrafluoroborate, often referred to as Meerwein's salt, is a powerful and versatile electrophilic methylating agent with the chemical formula $[(CH_3)_3O]^+[BF_4]^-$.^[1] It is a white, crystalline solid that serves as a synthetic equivalent of the methyl cation (CH_3^+).^[1] This reagent is widely employed in organic synthesis for the methylation of weakly nucleophilic and sensitive functional groups under mild conditions, which is often not possible with traditional alkylating agents like alkyl halides.^{[2][3]} Its applications range from the esterification of complex carboxylic acids to the alkylation of amides, lactams, and sulfides.^{[3][4]} This guide provides a detailed overview of its synthesis, characterization, and safe handling.

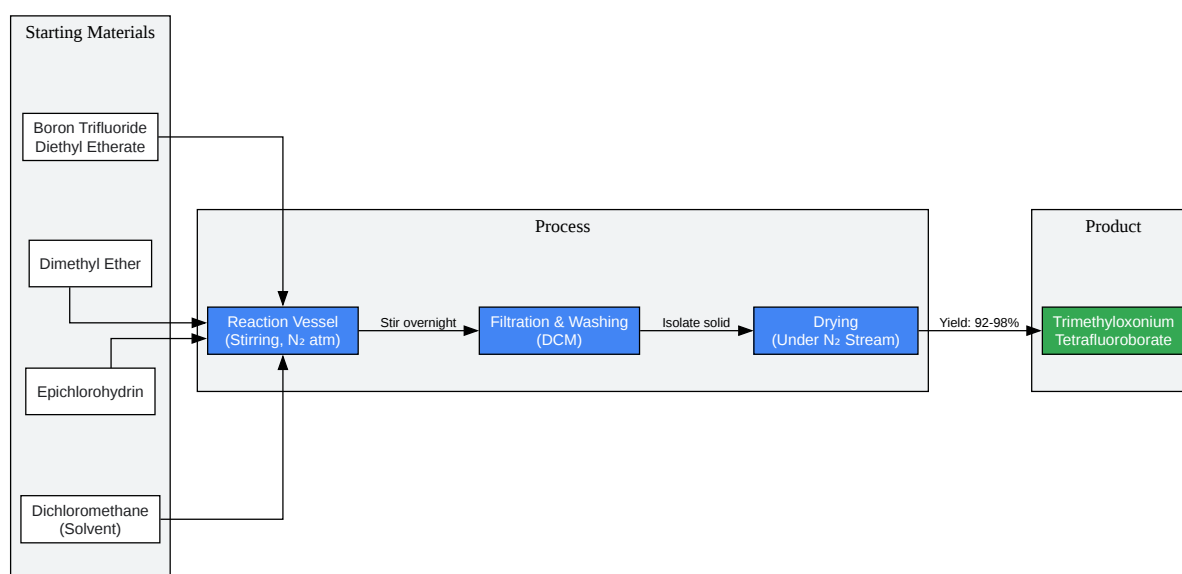
Synthesis of Trimethyloxonium Tetrafluoroborate

The most common and reliable method for preparing **trimethyloxonium tetrafluoroborate** involves the reaction of boron trifluoride etherate with dimethyl ether and epichlorohydrin in a suitable solvent like dichloromethane.^{[2][3]} This procedure is known for its high yield and purity.^[3]

Reaction Scheme



Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **trimethyloxonium tetrafluoroborate**.

Experimental Protocol: Synthesis

This protocol is adapted from the well-established Organic Syntheses procedure.[2] All operations must be conducted under rigorously dry conditions using oven-dried glassware and an inert atmosphere (e.g., dry nitrogen) to prevent hydrolysis of the product.[1][5]

Materials and Equipment:

- 500 mL three-necked, round-bottomed flask
- Mechanical stirrer
- Pressure-equalizing dropping funnel
- Dewar condenser with a dry ice-acetone mixture
- Nitrogen gas inlet and bubbler
- Filter stick or a medium-frit glass Buchner funnel
- Boron trifluoride diethyl etherate ($\text{BF}_3 \cdot \text{OEt}_2$)
- Dimethyl ether ($(\text{CH}_3)_2\text{O}$), dried
- Epichlorohydrin ($\text{C}_3\text{H}_5\text{ClO}$)
- Dichloromethane (CH_2Cl_2), anhydrous

Procedure:

- Setup: Assemble the 500 mL three-necked flask with a mechanical stirrer, a Dewar condenser connected to a nitrogen line, and a gas inlet tube. Charge the flask with 80 mL of anhydrous dichloromethane and 38.4 g (33.3 mL, 0.271 mole) of boron trifluoride diethyl etherate.^[2]
- Addition of Dimethyl Ether: Establish a nitrogen atmosphere. Cool the flask and pass dry dimethyl ether into the solution with gentle stirring until approximately 75 mL has been collected. The total volume of the liquid should be around 190 mL.^[2]
- Addition of Epichlorohydrin: Replace the gas inlet tube with a pressure-equalizing dropping funnel containing 28.4 g (24.1 mL, 0.307 mole) of epichlorohydrin. Add the epichlorohydrin dropwise over 15 minutes with vigorous stirring. The mixture will become thick.^{[2][4]}

- Reaction: After the addition is complete, remove the cooling bath and stir the mixture vigorously overnight under a nitrogen atmosphere.[2][4]
- Isolation: The crystalline product will have precipitated. Replace the stirrer with a filter stick and draw off the supernatant liquid while maintaining a nitrogen atmosphere. Alternatively, filter the solid using a dry Buchner funnel under a stream of nitrogen.[2]
- Washing and Drying: Wash the crystalline salt with two 100 mL portions of anhydrous dichloromethane.[2] Dry the resulting free-flowing white solid under a stream of nitrogen. The typical yield is 92–98%.[3][4]
- Storage: Store the product in a tightly sealed, oven-dried glass bottle in a freezer (-20 °C) under a nitrogen atmosphere to prevent decomposition from atmospheric moisture.[1][3]

Characterization

Proper characterization is crucial to confirm the identity and purity of the synthesized **trimethyloxonium tetrafluoroborate**.

Physical and Spectroscopic Data

The following table summarizes the key characterization data for **trimethyloxonium tetrafluoroborate**.

Property	Value	Reference(s)
Appearance	White to off-white crystalline solid	[3][6]
Molecular Formula	$[(\text{CH}_3)_3\text{O}]^+[\text{BF}_4]^-$ or $\text{C}_3\text{H}_9\text{BF}_4\text{O}$	[6][7]
Molecular Weight	147.91 g/mol	[3][7]
Melting Point	Highly variable; reported ranges include 141–143 °C, ~180 °C, and 195-205 °C. This depends on the preparation method and heating rate.	[1][2][3][6]
^1H NMR (liquid SO_2)	δ 4.54 (s, 9H, $-\text{O}(\text{CH}_3)_3$)	[2]
Solubility	Soluble in nitromethane, nitrobenzene, and liquid sulfur dioxide. Slightly soluble in dichloromethane. Insoluble in most common organic solvents. Hydrolyzes in water.	[8][9]

Experimental Protocols: Characterization

- Melting Point Determination:
 - Place a small amount of the dried solid into a capillary tube.
 - Heat the sample rapidly in a melting point apparatus. The compound may sinter or decompose, so the observed range can vary.[5] A reported range is 141-143 °C with decomposition.[5]
- ^1H NMR Spectroscopy:
 - Due to its high reactivity and limited solubility, obtaining an NMR spectrum requires a specific solvent. Liquid sulfur dioxide (SO_2) is the solvent of choice.[2]

- In a glovebox or under an inert atmosphere, place a small amount of the salt into a sealed NMR tube.
- Condense dry liquid SO₂ into the tube.
- Acquire the spectrum at room temperature. A single sharp peak is expected for the three equivalent methyl groups.[2]

Safety and Handling

Trimethyloxonium tetrafluoroborate is a corrosive and moisture-sensitive compound.[3]

- Handling: Always handle in a dry atmosphere, such as a glovebox or under a stream of dry nitrogen.[3]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. It can cause severe skin burns and eye damage.[3]
- Hydrolysis: The salt reacts rapidly with water to release dimethyl ether, methanol, and corrosive tetrafluoroboric acid (HBF₄).[1][8]
- Storage: Store at low temperatures (2-8°C or in a freezer) in a desiccator or under an inert atmosphere to maintain its integrity.[3][8]

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